molecular formula C24H23FN4O2S2 B3403465 1-{3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide CAS No. 1115906-00-7

1-{3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide

Cat. No.: B3403465
CAS No.: 1115906-00-7
M. Wt: 482.6
InChI Key: HORQSIMDDARBQN-UHFFFAOYSA-N
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Description

1-{3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide is a complex organic compound that features a thienopyrimidine core

Preparation Methods

The synthesis of 1-{3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide typically involves multi-step organic reactionsCommon reaction conditions include the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, and various condensation reactions .

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl and thiophene moieties.

    Common Reagents and Conditions: Typical reagents include palladium catalysts for coupling reactions, strong acids or bases for condensation reactions, and various oxidizing or reducing agents.

    Major Products: The major products depend on the specific reactions but can include various substituted derivatives of the original compound

Scientific Research Applications

1-{3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to various biological effects. The exact pathways depend on the specific application and target .

Properties

IUPAC Name

1-[3-[(4-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN4O2S2/c25-18-5-3-16(4-6-18)15-29-23(31)21-20(9-13-33-21)27-24(29)28-10-7-17(8-11-28)22(30)26-14-19-2-1-12-32-19/h1-6,9,12-13,17H,7-8,10-11,14-15H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORQSIMDDARBQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=CS2)C3=NC4=C(C(=O)N3CC5=CC=C(C=C5)F)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
1-{3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide
Reactant of Route 3
Reactant of Route 3
1-{3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide
Reactant of Route 4
Reactant of Route 4
1-{3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide
Reactant of Route 5
Reactant of Route 5
1-{3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide
Reactant of Route 6
Reactant of Route 6
1-{3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide

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